Product packaging for N-Methylputrescine(Cat. No.:CAS No. 14475-60-6)

N-Methylputrescine

Cat. No.: B081917
CAS No.: 14475-60-6
M. Wt: 102.18 g/mol
InChI Key: RMIVMBYMDISYFZ-UHFFFAOYSA-N
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Description

N-Methylputrescine is an organic compound belonging to the class of dialkylamines, with the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol . It is a very strong basic compound that exists in a wide range of living organisms . For researchers, its primary significance lies in its essential role as a biosynthetic intermediate in the pathways of pharmaceutically important tropane alkaloids and nicotine . The biosynthesis of this compound from the diamine putrescine, catalyzed by the enzyme putrescine N-methyltransferase (PMT), represents the first committed and rate-limiting step in the formation of these alkaloids, marking a key branch point from primary polyamine metabolism . In the tropane alkaloid pathway, this compound is oxidized by methylputrescine oxidase (MPO) to form the N-methyl-Δ¹-pyrrolinium cation . This cation is a critical precursor for the formation of the tropane ring system found in the clinically vital parasympatholytic drugs hyoscyamine (atropine) and scopolamine . Scopolamine and its precursor hyoscyamine are anticholinergics with applications in treating gastrointestinal disorders and are known for their hallucinogenic effects . Research into the metabolic engineering of PMT has demonstrated that manipulating this step can significantly alter the levels of these valuable alkaloids in producing plants . Consequently, this compound is an indispensable reference standard and tool compound for researchers studying plant alkaloid biochemistry, enzymology, pathway engineering, and the production of tropane-derived active pharmaceutical ingredients (APIs). This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H14N2 B081917 N-Methylputrescine CAS No. 14475-60-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-methylbutane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2/c1-7-5-3-2-4-6/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIVMBYMDISYFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401310169
Record name N1-Methyl-1,4-butanediamine
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Molecular Weight

102.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Methylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003661
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14475-60-6
Record name N1-Methyl-1,4-butanediamine
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Record name 1,4-Butanediamine, N-methyl-
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Record name N1-Methyl-1,4-butanediamine
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Record name (4-aminobutyl)(methyl)amine
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Record name N-METHYL-1,4-DIAMINOBUTANE
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Record name N-Methylputrescine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methylputrescine is synthesized from putrescine through a methylation reaction. The enzyme putrescine N-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to putrescine, resulting in the formation of this compound . This reaction typically occurs under physiological conditions in the cytoplasm of plant cells.

Industrial Production Methods: Industrial production of this compound involves the cultivation of plants that naturally produce this compound, such as tobacco (Nicotiana tabacum). Genetic engineering techniques have been employed to overexpress the putrescine N-methyltransferase gene in these plants, leading to increased yields of this compound . Additionally, root cultures of transformed plants have been used to produce this compound in controlled environments .

Chemical Reactions Analysis

Oxidative Deamination by N-Methylputrescine Oxidase (MPO)

This compound undergoes oxidative deamination via This compound oxidase (MPO) , a copper-containing amine oxidase, to form 4-methylaminobutanal. This product spontaneously cyclizes into the N-methyl-Δ¹-pyrrolinium cation , a precursor for nicotine and tropane alkaloids :

N Methylputrescine+O2+H+1 Methylpyrrolinium+H2O2+NH3\text{N Methylputrescine}+\text{O}_2+\text{H}^+\rightarrow \text{1 Methylpyrrolinium}+\text{H}_2\text{O}_2+\text{NH}_3

Kinetic Parameters :

EnzymeSubstrateVmaxV_{\text{max}} (pkat mg1^{-1})KmK_m (μM)
MPO1 (Wild-type)This compound512 ± 8757 ± 4
MPO1 (Wild-type)Putrescine750 ± 31309 ± 23
NtDAO1 (Wild-type)This compound928 ± 50478 ± 18

Key Findings :

  • Substrate Preference : MPO1 shows 5.4-fold higher affinity for this compound over putrescine .

  • Mutagenesis Insights : Substitution of Gly488 in NtDAO1 with Ala reduces KmK_m for this compound from 478 μM to 293 μM, enhancing substrate specificity .

  • Localization : MPO1 is peroxisomal, requiring transport mechanisms for downstream alkaloid biosynthesis .

Interaction with Copper Amine Oxidases

This compound is also a substrate for retina-specific copper amine oxidase (AOC2) , which catalyzes its oxidation to 1-methylpyrrolinium :

N Methylputrescine+O2+H+1 Methylpyrrolinium+H2O2+NH3\text{N Methylputrescine}+\text{O}_2+\text{H}^+\rightarrow \text{1 Methylpyrrolinium}+\text{H}_2\text{O}_2+\text{NH}_3

Enzyme Properties :

  • Molecular Weight : 80.5 kDa .

  • Function : AOC2 primarily oxidizes monoamines (e.g., 2-phenylethylamine) but exhibits secondary activity toward this compound .

Role in Alkaloid Biosynthetic Pathways

This compound-derived metabolites are critical for alkaloid production:

  • Nicotine Biosynthesis : The N-methyl-Δ¹-pyrrolinium cation condenses with nicotinic acid derivatives to form nicotine .

  • Tropane Alkaloids : In plants like Datura stramonium, the cation is incorporated into hyoscyamine and scopolamine .

Regulatory Mechanisms :

  • MPO expression is induced by jasmonate signaling and co-regulated with nicotine-specific transcription factors .

  • PMT activity is spatially restricted to root tissues in tobacco, aligning with nicotine biosynthesis sites .

Inhibitory Effects on Cellular Processes

This compound modulates metabolic pathways:

  • Ornithine Decarboxylase (ODC) Inhibition : Reduces insulin-induced ODC activity in H-35 hepatoma cells, impacting polyamine synthesis .

  • Toxicity : At elevated concentrations, it disrupts membrane integrity and protein function .

Comparative Substrate Utilization

Enzymes involved in this compound metabolism exhibit distinct substrate preferences:

EnzymePreferred SubstrateCatalytic Efficiency (Vmax/KmV_{\text{max}}/K_m)
MPO1This compound8.98
NtDAO1Putrescine3.45
AtCuAO1Cadaverine1.46

Data derived from recombinant enzyme assays .

Scientific Research Applications

Role in Nicotine Biosynthesis

N-Methylputrescine Oxidase
this compound is a precursor in the biosynthesis of nicotine, primarily in tobacco plants. The enzyme this compound oxidase (MPO) catalyzes the oxidative deamination of this compound, converting it into other compounds necessary for nicotine production. This process is crucial for the tobacco industry and has implications for understanding nicotine's metabolic pathways .

Molecular Evolution Studies
Research has shown that MPO belongs to the copper-containing amine oxidase superfamily. Studies on the molecular evolution of MPO have provided insights into its functional adaptations in different Nicotiana species, highlighting evolutionary pressures that shape its activity and efficiency in nicotine biosynthesis .

Potential Therapeutic Uses

Pharmacological Applications
this compound's role as a mouse metabolite suggests potential applications in pharmacology. Its derivatives have been studied for their effects on cellular processes, including cell proliferation and apoptosis. Understanding these mechanisms could lead to the development of novel therapeutic agents targeting various diseases .

Cocaine Biosynthesis Studies
Recent studies have investigated the oxidation of this compound during cocaine biosynthesis. By employing isotope labeling techniques, researchers have explored how this compound participates in metabolic pathways leading to cocaine production. This research not only enhances our understanding of plant secondary metabolites but also has implications for drug synthesis and regulation .

Agricultural Biotechnology

Enhancing Crop Traits
In agricultural biotechnology, this compound is being explored for its potential to enhance crop resilience against environmental stressors. Genetic engineering approaches involving MPO may enable the development of crop varieties with improved growth under adverse conditions, thus contributing to food security .

Biological Control Agents
The application of this compound in developing biological control agents is also under investigation. Its role in plant defense mechanisms could be harnessed to create natural pesticides or growth enhancers that reduce reliance on synthetic chemicals, promoting sustainable agricultural practices .

Data Tables and Case Studies

Application AreaSpecific Use CaseReference
Nicotine BiosynthesisRole of this compound oxidase in tobacco
PharmacologyPotential therapeutic effects on cell processes
Cocaine BiosynthesisMetabolic pathway studies using isotope labeling
Agricultural BiotechnologyEnhancing crop resilience through genetic engineering

Case Study: Molecular Cloning of this compound Oxidase

A significant study involved the molecular cloning of MPO from tobacco plants, which elucidated its role in nicotine biosynthesis. This research demonstrated how manipulating MPO expression could affect nicotine levels, providing a pathway for developing tobacco plants with tailored alkaloid profiles. Such advancements could lead to more efficient tobacco production and better understanding of alkaloid metabolism in plants .

Mechanism of Action

N-Methylputrescine exerts its effects primarily through its role as a precursor in alkaloid biosynthesis. The enzyme putrescine N-methyltransferase catalyzes its formation from putrescine. Subsequently, this compound oxidase converts it into 4-methylaminobutanal, which cyclizes to form the N-methyl-Δ1-pyrrolinium cation. This cation then condenses with nicotinic acid-derived metabolites to produce nicotine precursors . These alkaloids interact with various molecular targets, including nicotinic acetylcholine receptors, which are involved in neuronal signaling .

Comparison with Similar Compounds

Putrescine

  • Structural Relationship: Putrescine (1,4-diaminobutane) is the direct precursor of NMP. The addition of a methyl group to one of its terminal amines distinguishes NMP .
  • Functional Differences: Biosynthetic Roles: Putrescine is a ubiquitous polyamine involved in primary metabolism (e.g., cell growth, stress responses), whereas NMP is exclusively channeled into alkaloid biosynthesis . Enzymatic Specificity: Diamine oxidases (DAOs) preferentially oxidize putrescine, while MPOs exhibit substrate specificity for NMP. Phylogenetic analyses reveal that MPOs evolved from DAOs through amino acid polymorphisms that altered substrate binding . Kinetic Data: In Lupinus angustifolius, the enzyme LaCAO shows a 5-fold lower Kₘ for putrescine (4.1 ± 0.2 μM) compared to NMP (20.7 ± 1.6 μM), indicating higher affinity for unmodified putrescine .

Cadaverine

  • Structural Relationship: Cadaverine (1,5-diaminopentane) shares a diamine structure but has a longer carbon chain than NMP.
  • Functional Differences :
    • Metabolic Pathways : Cadaverine is primarily associated with lysine decarboxylation and microbial metabolite production, unlike NMP’s specialized role in alkaloid synthesis.
    • Enzyme Kinetics : LaCAO oxidizes cadaverine with a Kₘ of 6.5 ± 0.5 μM, intermediate between putrescine and NMP, reflecting structural constraints in substrate binding .

N-Methylpyrrolinium

  • Structural Relationship: N-Methylpyrrolinium is the cyclized product of 4-methylaminobutanal, derived from NMP oxidation.
  • Functional Role : This reactive iminium ion condenses with nicotinic acid derivatives (e.g., in nicotine) or other intermediates (e.g., in tropane alkaloids) to form heterocyclic alkaloid cores .

Comparative Enzymology and Evolutionary Insights

Enzyme Substrate Specificity

Enzyme Substrate Kₘ (μM) Catalytic Efficiency (kcat/Kₘ) Reference
LaCAO Putrescine 4.1 ± 0.2 1.0 (normalized)
LaCAO Cadaverine 6.5 ± 0.5 0.65
LaCAO N-Methylputrescine 20.7 ± 1.6 0.20
MPO (N. tabacum) This compound Not reported Substrate-specific oxidation

Evolution of MPOs

MPOs evolved from DAOs via gene duplication and divergence. Key amino acid substitutions (e.g., in substrate-binding pockets) enabled MPOs to preferentially oxidize NMP. For example, NtMPO1 in Nicotiana tabacum shares 96% sequence identity with NtDAO1 but has distinct substrate preferences .

Regulatory and Metabolic Dynamics

Transcriptional Regulation

  • Jasmonate Signaling : Methyl jasmonate (MeJA) upregulates PMT and ODC (ornithine decarboxylase), enhancing NMP production in Hyoscyamus niger roots .
  • Tissue Specificity : PMT and MPO expression is root-specific in alkaloid-producing plants, whereas ODC and ADC (arginine decarboxylase) are expressed in both roots and leaves .

Metabolic Engineering

Overexpression of PMT or ODC in Atropa belladonna increases NMP and tropane alkaloid levels by 2–3 fold, demonstrating tight coupling between NMP availability and alkaloid output .

Biological Activity

N-Methylputrescine (NMP) is a polyamine derivative formed from putrescine through the action of putrescine N-methyltransferase (PMT). This compound plays significant roles in various biological processes, particularly in plant metabolism and development, as well as in mammalian systems. This article explores the biological activity of this compound, highlighting its metabolic pathways, effects on cellular functions, and implications in pharmacology.

1. Metabolic Pathways

This compound is synthesized from putrescine by the enzyme putrescine N-methyltransferase (PMT), which transfers a methyl group from S-adenosylmethionine (SAM) to putrescine. This reaction is crucial for the biosynthesis of several important alkaloids, including nicotine and tropane alkaloids like hyoscyamine.

Table 1: Enzymatic Pathways Involving this compound

EnzymeSubstrateProductFunction
Putrescine N-methyltransferasePutrescineThis compoundPrecursor for alkaloid biosynthesis
This compound oxidaseThis compoundMethylated productsInvolved in degradation of NMP
Ornithine decarboxylaseOrnithinePutrescinePrecursor for polyamine synthesis

2. Biological Functions

This compound exhibits various biological activities, particularly influencing cell growth and differentiation. In studies involving H-35 hepatoma cells, it was shown to inhibit insulin-induced ornithine decarboxylase activity, suggesting a regulatory role in protein synthesis and cellular metabolism .

Case Study: Tobacco Plants
In tobacco (Nicotiana tabacum), the activities of PMT and this compound oxidase were correlated with nicotine biosynthesis. Following shoot decapitation, there was a marked increase in the activities of these enzymes, indicating that NMP is involved in the regulation of nicotine production .

3. Implications in Plant Physiology

This compound has been implicated in several physiological processes within plants:

  • Growth Regulation : It plays a role in root architecture and response to nitrogen availability, affecting biomass partitioning between shoots and roots .
  • Stress Response : The accumulation of NMP can be influenced by environmental stresses, such as low nitrogen conditions or hormonal treatments like auxin .

4. Pharmacological Relevance

This compound's role extends into pharmacology due to its involvement in alkaloid biosynthesis. The manipulation of PMT activity can lead to altered levels of pharmacologically active compounds like nicotine, which has implications for both agricultural practices and therapeutic applications.

Table 2: Pharmacological Relevance of this compound

CompoundSourceBiological Activity
NicotineTobaccoStimulant; used in smoking cessation therapies
HyoscyamineAtropa belladonnaAnticholinergic; used in treating motion sickness

5. Research Findings

Recent studies have highlighted the intricate regulatory mechanisms governing the biosynthesis of this compound and its derivatives. For example, the expression of PMT genes was found to be significantly induced by methyl jasmonate treatment in Hyoscyamus niger roots, emphasizing its role in secondary metabolite production .

Furthermore, genetic manipulation studies have shown that suppressing PMT leads to decreased levels of both this compound and its downstream alkaloids while increasing putrescine levels, indicating feedback regulation within polyamine metabolism .

Q & A

Q. How to reconcile conflicting reports on PMT’s substrate specificity?

  • PMT from Nicotiana strictly methylates putrescine, while homologs in S. tuberosum show broader activity. Resolve via:
  • Docking simulations : Compare active-site residues across species .
  • Chimeric enzyme studies : Swap domains between PMT homologs to identify specificity determinants .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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